DL-a-Methyltryptophan methyl ester
Description
DL-α-Methyltryptophan methyl ester is a synthetic derivative of the amino acid tryptophan, characterized by two key structural modifications:
- Methyl esterification: The carboxylic acid group of tryptophan is converted to a methyl ester (-COOCH₃), enhancing lipophilicity and bioavailability compared to the free acid form.
This compound is of interest in pharmaceutical research, particularly in studies involving neurotransmitter analogs, enzyme inhibitors, or prodrug design. Its racemic (DL) form indicates a mixture of both enantiomers, which may influence biological activity and metabolic pathways .
Properties
CAS No. |
96551-27-8 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3/t13-/m1/s1 |
InChI Key |
RCUNGDZWHFRBBP-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)OC)N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Tryptophan Esters
The following table compares DL-α-Methyltryptophan methyl ester with structurally related tryptophan derivatives:
Key Observations :
Esterification Impact : Methyl or ethyl esters improve membrane permeability compared to carboxylic acids. For example, D,L-Tryptophan methyl ester hydrochloride is used in peptide synthesis due to its solubility in organic solvents .
Substituent Effects: The 5-hydroxy group in 5-Hydroxy-DL-Tryptophan ethyl ester HCl mimics serotonin’s structure, making it relevant in neuropharmacology . N-Acetylation (e.g., N-Acetyl-5-methoxy-DL-tryptophan) enhances metabolic stability by protecting the amino group from enzymatic degradation .
This property is leveraged in studies targeting tryptophan metabolism pathways .
Comparison with Non-Tryptophan Amino Acid Esters
DL-α-Methyltryptophan methyl ester shares functional similarities with other esterified amino acid derivatives:
- DL-Methionine Hydroxyl Analogue Isopropyl Ester (IFN 5-08-093): Used in animal feed, this compound’s isopropyl ester enhances lipid solubility, improving absorption in livestock .
- D-Methionine methyl ester hydrochloride: A methionine derivative with a methyl ester, used in biochemical assays to study sulfur amino acid metabolism .
Divergences :
Research Findings and Gaps
- Pharmacological Potential: DL-α-Methyltryptophan methyl ester’s α-methyl group may inhibit enzymes like tryptophan hydroxylase or aromatic L-amino acid decarboxylase, akin to how α-methyl-DOPA inhibits dopamine synthesis. However, specific studies on this compound are sparse in the literature .
- Synthetic Utility: Methyl ester derivatives are common intermediates in organic synthesis.
Preparation Methods
Schiff Base-Mediated Alkylation
The patent EP1127875A1 outlines a scalable process for α-alkylation of tryptophan methyl ester. Key steps include:
-
Schiff Base Formation : (S)-Tryptophan methyl ester reacts with benzaldehyde in dichloromethane to form (S)-2-(benzylideneamino)-3-(1H-indol-3-yl)-propionic acid methyl ester.
-
Alkylation : The Schiff base undergoes deprotonation with a strong base (e.g., butyllithium) at -30°C, followed by reaction with an alkylating agent. For methyl group introduction, methyl iodide or analogous reagents could replace 1-dimethylaminomethylbenzotriazole.
-
Deprotection : Acidic hydrolysis removes the benzylidene group, yielding the α-alkylated product.
In the patent’s example, alkylation with 1-dimethylaminomethylbenzotriazole achieved a 79.1% crude yield of racemic α-dimethylaminomethyltryptophan methyl ester, with a 30.7% yield after recrystallization. Adapting this protocol for methyl group installation would require optimizing the alkylating agent and reaction stoichiometry.
Direct Esterification of α-Methyltryptophan
The carboxyl group of α-methyltryptophan can be esterified using trimethylchlorosilane (TMSCl) and methanol, as demonstrated in a 2008 study. This method avoids harsh conditions (e.g., thionyl chloride) and operates at room temperature:
-
Reaction Setup : α-Methyltryptophan is suspended in methanol, and TMSCl is added dropwise.
-
Mechanism : TMSCl activates the carboxyl group, facilitating nucleophilic attack by methanol.
-
Workup : Evaporation and recrystallization yield the methyl ester hydrochloride.
This approach achieved >90% yields for analogous amino acid methyl esters, with minimal racemization. For α-methyltryptophan, however, the substrate’s poor solubility in methanol may necessitate extended reaction times (24 hours).
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for preparing DL-α-methyltryptophan methyl ester and related compounds:
*After recrystallization; **Reported for analogous amino acids.
Resolution of Racemates and Enantiomer Separation
The racemic nature of DL-α-methyltryptophan methyl ester necessitates enantiomer separation for applications requiring chirality. The patent EP1127875A1 achieved this via preparative HPLC on a chiral phase (Chiracel OJ 20 µm), resolving racemic α-dimethylaminomethyltryptophan methyl ester into (R)- and (S)-enantiomers with >95% purity . Similar techniques, including diastereomeric salt formation or enzymatic resolution, could be applied to the methyl derivative.
Q & A
Q. Which analytical techniques are most effective for characterizing DL-α-Methyltryptophan methyl ester, and how are they validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers using mobile phases like 2-propanol/hexane . Nuclear magnetic resonance (NMR) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Method validation follows pharmacopeial standards, including linearity, precision, and limit of detection tests .
Q. What safety protocols are essential when handling DL-α-Methyltryptophan methyl ester in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation: use nitrile gloves, lab coats, and eye protection; store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water and consult medical professionals immediately .
Advanced Research Questions
Q. How can Taguchi experimental design be applied to optimize the synthesis of DL-α-Methyltryptophan methyl ester?
- Methodological Answer : Taguchi’s orthogonal arrays test critical variables (e.g., molar ratio, temperature) with minimal experiments. For example, a L9 array might optimize yield by identifying interactions between catalyst concentration (70–90 mM) and reaction time (4–8 hours). Post-ANOVA analysis prioritizes factors with the highest signal-to-noise ratios .
Q. What methodologies enable the chiral separation of DL-α-Methyltryptophan methyl ester enantiomers in complex mixtures?
- Methodological Answer : Chiral HPLC with fluorescence detection (ex: 470 nm, em: 530 nm) achieves baseline separation. Validate enantiomeric purity using racemic and L/D-enriched standards. For preparative-scale separation, simulate moving bed (SMB) chromatography can enhance throughput .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation of DL-α-Methyltryptophan methyl ester?
- Methodological Answer : Cross-validate conflicting NMR or IR data with X-ray crystallography or computational modeling (e.g., DFT calculations). Replicate experiments under controlled conditions to rule out environmental variability. Consult databases like NIST Chemistry WebBook for reference spectra .
Q. What in vitro assays are suitable for studying the biochemical interactions of DL-α-Methyltryptophan methyl ester?
- Methodological Answer : Transaminase activity assays monitor enzyme kinetics using amino acceptors (e.g., 2-oxobutyric acid methyl ester). Reaction rates are quantified via spectrophotometric detection of co-product acetophenone at 245 nm . Dose-response studies should include negative controls (e.g., substrate-free reactions) to confirm specificity.
Data Analysis and Experimental Design
Q. How can statistical methods resolve discrepancies in bioactivity data for DL-α-Methyltryptophan methyl ester across studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line variability). Meta-analysis of published IC₅₀ values using random-effects models accounts for inter-study heterogeneity. Replicate outlier experiments with blinded protocols to minimize bias .
Q. What strategies improve reproducibility in synthetic protocols for DL-α-Methyltryptophan methyl ester?
- Methodological Answer : Document all parameters (e.g., solvent lot numbers, humidity levels) using electronic lab notebooks. Implement quality control checkpoints (e.g., intermediate purity verification via TLC). Publish detailed supplementary materials, including raw spectral data and step-by-step video protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
